molecular formula C19H19N5O2S B4631169 N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4631169
M. Wt: 381.5 g/mol
InChI Key: ZFKJWRJVEGLEKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the acetylation of amine groups, the condensation of different substituents, and may utilize click chemistry approaches for introducing triazole rings. For instance, a variety of acetamide derivatives have been synthesized by reacting certain precursors in the presence of catalysts like DMF:H2O:n-BuOH and CuSO4·5H2O, yielding compounds with substantial structural diversity (Pandya & Joshi, 2021). The structural configuration of these compounds is often confirmed using spectral data such as MS, IR, 1H NMR, and sometimes through single-crystal X-ray diffraction (Geng et al., 2023).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to N-[3-(Acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is elucidated through advanced techniques such as NMR spectroscopy, HRMS, and FT-IR spectroscopy. These analyses reveal the presence of characteristic functional groups and the overall molecular architecture, which is crucial for understanding the compound's reactivity and properties. Density Functional Theory (DFT) studies further provide insights into the electronic structure and potential reactivity sites of these molecules (Geng et al., 2023).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives, including reactions such as acetylation, ethylation, and condensation, is largely influenced by their structural features. These compounds can undergo various functional group transformations, leading to a broad spectrum of chemical reactivity and the formation of novel compounds with diverse biological and chemical activities (Samaritoni et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through experimental methods. These properties are essential for the compound's application in synthesis and formulation processes. The solubility and stability of these compounds can vary significantly depending on the substituents present and the overall molecular structure.

Chemical Properties Analysis

Acetamide derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and potentially anticancer activities. These activities are often evaluated through in vitro assays against various bacterial and fungal strains. The chemical properties are closely tied to the compound's structure, with certain substituents enhancing or diminishing the biological activity (MahyavanshiJyotindra et al., 2011).

Scientific Research Applications

Synthesis and Anticancer Activity

One study details the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were investigated for their anticancer activity. The compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound demonstrating high selectivity and significant apoptosis induction, although not as high as the standard, cisplatin (Evren et al., 2019).

Green Chemistry Approach and Cytotoxic Study

Another study focused on the synthesis of diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach using water and eco-friendly catalysts. These derivatives were described for their biological potency against NCI-60 cancer cell lines, with certain derivatives showing notable activity (Gondaliya & Kapadiya, 2021).

Antimicrobial Activity

Research also includes the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity. The synthesized compounds showed in vitro antibacterial and antifungal activities against various microorganisms, indicating their potential in antimicrobial applications (Baviskar et al., 2013).

Quantum Calculations and Antimicrobial Activity

Another study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. Computational calculations were carried out to provide a correlation between experimental and theoretical findings, supporting the anticipated antimicrobial properties of the new compounds (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-22-23-19(24(13)17-9-4-3-5-10-17)27-12-18(26)21-16-8-6-7-15(11-16)20-14(2)25/h3-11H,12H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKJWRJVEGLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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